

An In-depth Technical Guide to 2-Cyanopropanoic Acid and Its Simple Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyanopropanoic acid

Cat. No.: B3031704

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2-cyanopropanoic acid**, a versatile bifunctional molecule integrating both a carboxylic acid and a nitrile group. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, reactivity, and practical applications of this compound and its key derivatives. We will explore the strategic value of **2-cyanopropanoic acid** as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The guide includes detailed, field-proven experimental protocols, mechanistic insights, and a thorough analysis of its spectroscopic properties, aiming to equip the reader with the knowledge to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of a Bifunctional Building Block

2-Cyanopropanoic acid, also known as α -cyanopropionic acid, is an organic compound characterized by the presence of a cyano group ($-C\equiv N$) and a carboxylic acid group ($-COOH$) on the same aliphatic backbone.^[1] This unique structural arrangement imparts a dual reactivity that makes it a highly valuable and versatile intermediate in organic synthesis.^[1] The electron-withdrawing nature of the nitrile group influences the acidity of the carboxylic proton, while the carboxyl group can direct reactions at the α -position.

This guide will systematically explore the chemistry of this molecule, beginning with its fundamental properties and synthesis, followed by a detailed examination of its chemical reactivity and the utility of its simple derivatives. The overarching goal is to provide not just a collection of facts, but a cohesive understanding of why and how **2-cyanopropanoic acid** is a strategic choice for complex molecular design, particularly in the pharmaceutical industry.[2][3]

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in synthesis. The table below summarizes the key properties of **2-cyanopropanoic acid**.

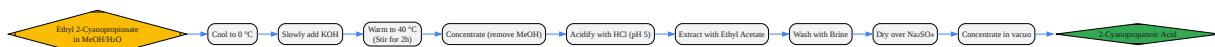
Property	Value	Reference(s)
Molecular Formula	C ₄ H ₅ NO ₂	[4]
Molecular Weight	99.09 g/mol	[4]
CAS Number	632-07-5	[4]
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	35 °C	[5]
Boiling Point	~185.5 °C (rough estimate)	[5]
Density	~1.14 g/cm ³	[5]
pKa	2.57 ± 0.10 (Predicted)	[5]
Solubility	Soluble in polar solvents like water and alcohols.	[1]

Synthesis of 2-Cyanopropanoic Acid: Key Methodologies

The synthesis of **2-cyanopropanoic acid** can be approached through several strategic routes, each with its own merits regarding starting material availability, scalability, and stereochemical control.

Hydrolysis of Alkyl 2-Cyanopropanoates

One of the most direct and common methods for preparing **2-cyanopropanoic acid** is the hydrolysis of its corresponding esters, typically ethyl 2-cyanopropionate.[5] This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is often preferred due to its generally faster reaction rates and irreversible nature.[6]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-cyanopropanoic acid**.

Materials:

- Ethyl 2-cyanopropionate (1.0 g, 7.87 mmol)
- Methanol (4 mL)
- Water (4 mL)
- Potassium hydroxide (KOH) (882 mg, ~15.7 mmol)
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a reaction flask, add ethyl 2-cyanopropionate, methanol, and water.[5]

- Cool the reaction mixture to 0 °C in an ice bath.[5]
- Slowly add potassium hydroxide to the cooled mixture with stirring.[5]
- Remove the ice bath and warm the reaction system to 40 °C, continuing to stir for 2 hours.[5]
- Upon reaction completion (monitored by TLC), remove the methanol by concentration under reduced pressure.[5]
- Cool the remaining aqueous solution and carefully adjust the pH to ~5 with 1 N hydrochloric acid.[5]
- Extract the product from the aqueous layer with ethyl acetate (2 x 50 mL).[5]
- Combine the organic phases and wash with saturated brine.[5]
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-cyanopropanoic acid**.[5]

Causality and Self-Validation: The use of a twofold excess of KOH ensures the complete saponification of the ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The acidic workup is crucial to protonate the carboxylate salt formed in situ, rendering the final product extractable into an organic solvent. The final product can be validated by spectroscopic methods (NMR, IR) as detailed in Section 5.

Synthesis from Alanine: A Bio-Inspired Route

Leveraging readily available amino acids as starting materials is a cornerstone of green and sustainable chemistry. Alanine, with its propanoic acid backbone, is an ideal precursor for **2-cyanopropanoic acid**. The synthesis can be envisioned through a two-step process: conversion of the amino group to a suitable leaving group, followed by nucleophilic substitution with a cyanide source. A common method involves the diazotization of alanine to form 2-chloropropanoic acid, which can then be cyanated.[7][8]



[Click to download full resolution via product page](#)

Caption: Synthesis pathway from L-alanine.

While a direct one-pot conversion is less common, the stepwise approach is robust. The diazotization of (S)-alanine in the presence of hydrochloric acid yields (S)-2-chloropropanoic acid with retention of configuration.[7] Subsequent reaction with sodium cyanide in a polar aprotic solvent would furnish the desired **2-cyanopropanoic acid**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-cyanopropanoic acid** lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo esterification, amidation, or reduction, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.

Reactions of the Carboxylic Acid Group

The conversion of **2-cyanopropanoic acid** to its corresponding esters is a fundamental transformation, often performed under acidic conditions (Fischer esterification).[9] The reaction involves protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by an alcohol.[9]

Mechanism of Fischer Esterification:

- Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄).[9]
- Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate.[9]
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[10]

- Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. [10]
- Deprotonation: The protonated ester is deprotonated to yield the final ester and regenerate the acid catalyst.[10]

Materials:

- **2-Cyanopropanoic acid**
- Anhydrous ethanol (large excess)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Brine

Procedure:

- Dissolve **2-cyanopropanoic acid** in a large excess of anhydrous ethanol in a round-bottom flask.[10][11]
- Carefully add a catalytic amount of concentrated sulfuric acid while stirring.
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[12]
- Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dilute the residue with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.[10]

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation.

For subsequent reactions such as amidation, conversion of the carboxylic acid to the more reactive acyl chloride is often necessary. This is typically achieved using thionyl chloride (SOCl_2) or oxalyl chloride.

Synthesis of 2-Cyanopropanoyl Chloride: The reaction of **2-cyanopropanoic acid** with thionyl chloride will produce 2-cyanopropanoyl chloride, a useful intermediate for creating amides and esters under mild conditions.[13]

Reactions of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions.[6][14] Partial hydrolysis yields the corresponding amide (2-cyanopropanamide), while complete hydrolysis under harsher conditions will lead to a dicarboxylic acid (methylmalonic acid).

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

- Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon. [15]
- Nucleophilic Attack: A water molecule attacks the nitrile carbon.[15]
- Proton Transfer & Tautomerization: A series of proton transfers leads to an imidic acid intermediate, which tautomerizes to the more stable amide.[6]
- Further Hydrolysis (optional): Under forcing conditions, the amide can be further hydrolyzed to the carboxylic acid.[6]

Decarboxylation Reactions

While direct decarboxylation of **2-cyanopropanoic acid** is challenging, its ester derivatives, which are α -cyano esters, are prime candidates for Krapcho decarboxylation.[16][17] This reaction is a mild method for removing an alkoxy carbonyl group from a carbon atom that also bears an electron-withdrawing group.[16] It typically involves heating the α -cyano ester with a salt (like LiCl or NaCl) in a polar aprotic solvent such as DMSO , often with a small amount of water.[16][18] This reaction is exceptionally useful for synthesizing substituted nitriles.

Simple Derivatives and Their Applications

The true utility of **2-cyanopropanoic acid** in a researcher's toolbox is amplified by its simple, yet powerful, derivatives.

Derivative	Structure	Synthesis Method from 2-CPA	Key Applications	Reference(s)
Ethyl 2-Cyanopropanoate	$\text{CH}_3\text{CH}(\text{CN})\text{COOCH}_2\text{CH}_3$	Fischer Esterification	Intermediate for Krapcho decarboxylation; building block for heterocycles.	[19][20]
2-Cyanopropanamide	$\text{CH}_3\text{CH}(\text{CN})\text{CONH}_2$	Partial hydrolysis of the nitrile; or reaction of 2-cyanopropanoyl chloride with ammonia.	Precursor for further chemical modifications; potential biological activity.	[21]
2-Cyanopropanoyl Chloride	$\text{CH}_3\text{CH}(\text{CN})\text{COCl}$	Reaction with thionyl chloride (SOCl_2)	Highly reactive intermediate for acylation reactions (synthesis of amides and esters).	[13]

Spectroscopic Characterization

Accurate identification and quality control of **2-cyanopropanoic acid** are essential. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals:

- A broad singlet in the downfield region (>10 ppm) corresponding to the acidic proton of the carboxylic acid.[22]
- A quartet around 3.5-4.0 ppm for the α -proton, split by the adjacent methyl group.
- A doublet around 1.5 ppm for the methyl group protons, split by the α -proton.
- ^{13}C NMR: The carbon NMR spectrum will provide key information about the carbon framework:
 - A signal for the carbonyl carbon of the carboxylic acid in the 170-175 ppm range.[23]
 - A signal for the nitrile carbon around 115-120 ppm.[23]
 - Signals for the α -carbon and the methyl carbon in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the two key functional groups:

- A very broad absorption band from \sim 2500 to 3300 cm^{-1} characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
- A sharp, strong absorption band for the C=O stretch of the carboxylic acid around 1700-1730 cm^{-1} .
- A sharp, medium-intensity absorption for the C≡N stretch of the nitrile group around 2240-2260 cm^{-1} .[14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry will typically show a molecular ion peak $[\text{M}]^+$. Key fragmentation patterns would include the loss of the carboxyl group (-COOH, M-45) and potentially the loss of the cyano group (-CN, M-26).[18][24]

Applications in Drug Development: A Case Study Perspective

The unique bifunctionality of **2-cyanopropanoic acid** and its derivatives makes them attractive building blocks in the synthesis of complex pharmaceutical agents.[2] The cyano group is a versatile precursor for various nitrogen-containing heterocycles, and its presence can influence the pharmacokinetic properties of a drug molecule.[2]

While direct incorporation of the parent acid is one strategy, its derivatives are often more synthetically tractable. For instance, intermediates structurally related to **2-cyanopropanoic acid**, such as (S)-1-(chloroacetyl)-2-cyanopyrrolidine, are key precursors in the synthesis of the antidiabetic drug Vildagliptin.[9][25][26] This highlights the industrial relevance of α -cyano carbonyl compounds in the construction of high-value active pharmaceutical ingredients. The synthesis of Vildagliptin involves the coupling of this cyanopyrrolidine intermediate with 3-amino-1-adamantanone.[9] The cyanopyrrolidine itself is prepared from L-proline derivatives, underscoring the strategic importance of this class of compounds.[27]

Safety and Handling

2-Cyanopropanoic acid is a reactive chemical and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, and it can cause severe skin burns and eye damage.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Cyanopropanoic acid is a powerful and versatile building block whose value is derived from the orthogonal reactivity of its carboxylic acid and nitrile functionalities. Through established synthetic routes, including the hydrolysis of its esters and pathways originating from bio-renewable sources like alanine, this compound is readily accessible. Its rich chemistry, enabling a wide array of transformations from esterification and amidation to hydrolysis and decarboxylation, provides chemists with a flexible tool for molecular construction. As demonstrated by its relevance to the synthesis of complex pharmaceuticals, **2-cyanopropanoic acid** and its simple derivatives will undoubtedly continue to be important intermediates for researchers and scientists in both academic and industrial settings.

References

- Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with an α -Electron-Withdrawing Group. *Org. React.* 2007, 69, 1–337.
- Krapcho, A. P.; Glynn, G. A.; Grenon, B. J.
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocol homologen Körper. *Annalen der Chemie und Pharmacie* 1850, 75(1), 27–45.
- Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. *GSC Biological and Pharmaceutical Sciences* 2024, 27(2), 030–042.
- O'Donnell, M. J. The Preparation of α -Amino Acids from Nitriles. In *The Strecker Synthesis*; Wiley, 2004.
- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of... *Beilstein Journals*.
- Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[2]
[6]arene-based Supramolecular Organogels. *Chem. Sci.* 2018, 9, 7676–7681.
- Lumen Learning. Hydrolysis of nitriles.
- MySkinRecipes. **2-Cyanopropanoic acid**.
- Wang, K.; et al. Cyanoacetamide Multicomponent Reaction (CAMCR). *ACS Comb. Sci.* 2014, 16(7), 341–348.
- Synthesis of Main Impurity of Vildagliptin. *Int. J. Chem. Sci.* 2014, 12(4), 1331–1338.
- Palanimuthu, A.; Chen, C.; Lee, G.-H. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. *RSC Adv.* 2020, 10, 12345–12355.
- PubChem. 2-Cyano-2-methylpropanoic acid.
- NIST. Ethyl 2-cyanopropionate.
- Google Patents. Process for the preparation of 2-cyanoacetoxypropionic acid esters.
- PubChem. **2-Cyanopropanoic acid**.
- Zhang, L.; Jiang, L.; Hu, X. A facile method to synthesize vildagliptin. *J. Chem. Res.* 2021, 45(3-4), 305–309.
- PubChem. 2-Cyanopropanoyl chloride.
- Organic Syntheses. dl-ALANINE.
- Google Patents. A method of preparation of highly pure vildagliptin.
- Foley, M.; et al. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. *Curr. Med. Chem.* 2017, 24(27), 2947–2966.
- ResearchGate. ^1H NMR and ^{13}C NMR data of compounds 2 and 3 in DMSO-d 6.
- Organic Syntheses. (S)-2-Chloropropanoic acid.
- Quick Company. A Process For The Preparation Of Vildagliptin And Its Intermediate Thereof.
- Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid.
- Google Patents. Synthetic process of vildagliptin.
- Wikipedia. Alanine.

- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Chemistry LibreTexts. 3: Esterification (Experiment).
- ResearchGate. Three characteristic fragmentation patterns ($a \pm c$) observed in...
- PubChem. (2R)-**2-cyanopropanoic acid**.
- Google Patents. Synthesis method of high-purity high-yield L-2-chloropropionic acid.
- Organic Chemistry Portal. Ester synthesis by esterification.
- MDPI. Synthesis of 2-Cyanopyrimidines.
- OperaChem. Fischer Esterification-Typical Procedures.
- Chemical Review and Letters. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview.
- MDPI. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study.
- NIST. Propanoic acid, 3-cyano-, methyl ester.
- ResearchGate. Upcycling of Polylactic acid to 2-Bromopropionates and Lactates.
- Google Patents. Preparation of lactic acid derivatives and their use.
- ResearchGate. Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2-hydroxypropanoates: Synthesis of S and N containing heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemistnotes.com [chemistnotes.com]
- 2. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 3. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs [mdpi.com]
- 4. 2-Cyanopropanoic acid | C4H5NO2 | CID 352855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ethyl 2-cyanopropionate [webbook.nist.gov]
- 20. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01264E [pubs.rsc.org]
- 21. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. rsc.org [rsc.org]
- 24. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH₃)₂CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. asianpubs.org [asianpubs.org]
- 26. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyanopropanoic Acid and Its Simple Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031704#2-cyanopropanoic-acid-and-its-simple-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com